molecular formula C9H13NO B105350 1-(1,2,5-Trimethyl-1H-pyrrol-3-yl)ethanone CAS No. 90433-85-5

1-(1,2,5-Trimethyl-1H-pyrrol-3-yl)ethanone

Cat. No.: B105350
CAS No.: 90433-85-5
M. Wt: 151.21 g/mol
InChI Key: AKJLJJDUCFNCCV-UHFFFAOYSA-N
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Description

1-(1,2,5-Trimethyl-1H-pyrrol-3-yl)ethanone, also known as this compound, is a useful research compound. Its molecular formula is C9H13NO and its molecular weight is 151.21 g/mol. The purity is usually 95%.
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Scientific Research Applications

Quantum Mechanical Modeling and Spectroscopic Studies

1-(1,2,5-Trimethyl-1H-pyrrol-3-yl)ethanone and its derivatives have been a subject of interest in quantum mechanical modeling. For example, Cataldo et al. (2014) explored the structural and vibrational properties of related pyrrol derivatives, indicating the significance of these compounds in understanding chemical reactivities and structures at a molecular level (Cataldo et al., 2014).

Synthesis and Structural Characterization

The synthesis and structural characterization of pyrrole derivatives similar to this compound have been a focus of research. For instance, Louroubi et al. (2019) synthesized a new penta-substituted pyrrole derivative, contributing to the knowledge of chemical synthesis and characterization of such compounds (Louroubi et al., 2019).

Corrosion Inhibition

Research by Eddy and Ita (2011) suggests that derivatives of this compound can be effective corrosion inhibitors. This highlights the practical applications of these compounds in industrial settings to protect metals against corrosion (Eddy & Ita, 2011).

Antibacterial Properties

Recent studies have also explored the antibacterial properties of pyrrole derivatives. Chinnayya et al. (2022) investigated the synthesis of 1-(2-methyl-1,5-diphenyl-1H-pyrrol-3-yl)ethanone derivatives, evaluating their potential as antibacterial agents (Chinnayya et al., 2022).

Conducting Polymers

Pandule et al. (2014) synthesized conducting polymers based on pyrrole derivatives, indicating their utility in creating materials with unique electrical properties. This research opens avenues for the use of such compounds in electronic and material sciences (Pandule et al., 2014).

Chemotherapeutic Potential

Chandru et al. (2008) synthesized novel pyridine ethanone curcumin analogues from pyrrole derivatives, demonstrating their potential in inhibiting tumor growth and exhibiting antiangiogenic effects. This suggests the possible application of such compounds in cancer therapy (Chandru et al., 2008).

Properties

IUPAC Name

1-(1,2,5-trimethylpyrrol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-6-5-9(8(3)11)7(2)10(6)4/h5H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKJLJJDUCFNCCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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